molecular formula C5H7N3O2 B1329901 1,4-Dimethyl-5-nitroimidazole CAS No. 57658-79-4

1,4-Dimethyl-5-nitroimidazole

Cat. No. B1329901
CAS RN: 57658-79-4
M. Wt: 141.13 g/mol
InChI Key: FEGUTYIXCZDKJV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitroimidazole is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of imidazole, a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of 1,4-Dimethyl-5-nitroimidazole and its derivatives has been a subject of research. For instance, imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Other methods involve the use of nitration reactions and the Van Leusen method .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-5-nitroimidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . The compound has a molecular weight of 141.13 g/mol . Its InChIKey is FEGUTYIXCZDKJV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1,4-Dimethyl-5-nitroimidazole are diverse. For instance, it has been used in the synthesis of various molecular hybrids and conjugates bearing the imidazole moiety . Additionally, it has been used in the synthesis of novel enantiopure amides containing the drug-like 5-nitroimidazole scaffold .


Physical And Chemical Properties Analysis

1,4-Dimethyl-5-nitroimidazole has a molecular weight of 141.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 63.6 Ų .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 1,4-Dimethyl-5-nitroimidazole is not explicitly stated in the retrieved sources, nitroimidazoles, a class of antibiotics that include 1,4-Dimethyl-5-nitroimidazole, work by disrupting the DNA of susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death .

properties

IUPAC Name

1,4-dimethyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGUTYIXCZDKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206358
Record name 1,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-5-nitroimidazole

CAS RN

57658-79-4
Record name Imidazole, 1,4-dimethyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

127 parts of 4-methyl-5-nitroimidazole is heated under reflux with 350 parts of formic acid and 126 parts of dimethyl sulfate for 4 hours. The formic acid is distilled off in vacuo and the residue is dissolved in 500 parts of water and adjusted to pH 1.8 with aqueous ammonia solution. The mixture is cooled to 5° C. and the unreacted 4-methyl-5-nitroimidazole is suction filtered. The filtrate is adjusted to pH 10 with aqueous ammonia solution and is continuously exhaustively extracted with ethyl acetate. The extract is evaporated in vacuo. The oily residue crystallizes on standing. 47 parts of unreacted 4-methyl-5-nitroimidazole and 66 parts of 1,4-dimethyl-5-nitroimidazole melting at 45° C. are obtained; this is equivalent to a yield of 74% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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